Tert-butyl methoxycarbamate

Overview

Description

Tert-butyl methoxycarbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Synthesis Analysis

The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety . All the steps needed to build a reactive column simulator for the MTBE synthesis are analyzed. The column is modeled as a sequence of stages at partial equilibrium .

Molecular Structure Analysis

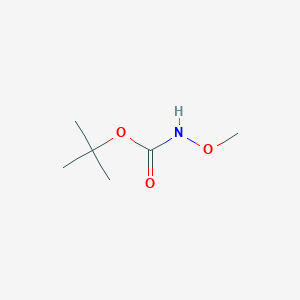

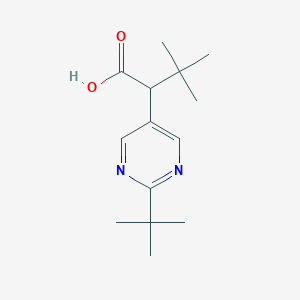

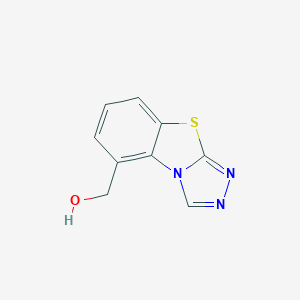

The molecular formula of Tert-butyl methoxycarbamate is C6H13NO3 .

Chemical Reactions Analysis

The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .

Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl methoxycarbamate is 147.17 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3. It also has a Rotatable Bond Count of 3 .

Scientific Research Applications

Organic Synthesis

“Tert-butyl methoxycarbamate” is used in organic synthesis . It’s a colorless oil that can be obtained by reacting di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine in acetonitrile . The compound can be purified by flash chromatography using hexane-diethyl ether as eluent .

Research Chemical

“Tert-butyl methoxycarbamate” is a research chemical with the CAS Number: 58377-44-9 . It’s available in liquid form and is stored in a refrigerator . It’s used in various research applications due to its unique chemical properties .

Lipid Extraction

“Tert-butyl methoxycarbamate” might be used in lipid extraction . Lipid extraction is a critical step in many biological and biochemical research studies, and the use of this compound could potentially enhance the efficiency of the process .

Medicinal Chemistry

“Tert-butyl methoxycarbamate” could potentially be used in medicinal chemistry . Its unique structure and properties might make it a useful building block in the design and synthesis of new pharmaceuticals .

Material Science

In material science, “Tert-butyl methoxycarbamate” could be used in the development of new materials with unique properties . Its chemical structure might contribute to the creation of materials with specific characteristics .

Environmental Science

“Tert-butyl methoxycarbamate” could be used in environmental science for studying the behavior and fate of organic compounds in the environment . Its unique properties might make it a suitable tracer or model compound .

Mechanism of Action

Target of Action

Tert-butyl methoxycarbamate, also known as Boc-amide , is a carbamate compound that is commonly used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group in organic molecules .

Mode of Action

The compound acts by forming a carbamate linkage with the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection is achieved through the formation of a stable tert-butyl cation . The Boc group can be removed under relatively mild conditions using strong acid (trifluoroacetic acid) or heat .

Biochemical Pathways

The biochemical pathways affected by tert-butyl methoxycarbamate are primarily those involving the synthesis of complex organic molecules. By protecting the amine group, this compound allows for selective reactions to occur at other sites in the molecule . This is particularly useful in the synthesis of peptides and other complex organic compounds .

Pharmacokinetics

Like other carbamate compounds, it is likely to have good bioavailability due to its polarity and ability to form hydrogen bonds .

Result of Action

The result of the action of tert-butyl methoxycarbamate is the protection of the amine group in organic molecules, allowing for selective reactions to occur at other sites in the molecule . This enables the synthesis of complex organic compounds with high precision and selectivity .

Action Environment

The action of tert-butyl methoxycarbamate is influenced by environmental factors such as temperature and pH. For example, the Boc group can be removed with heat or strong acid . Additionally, the solvent used can also influence the reaction .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7-9-4/h1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTBDYZBNKGJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl methoxycarbamate | |

CAS RN |

58377-44-9 | |

| Record name | tert-butyl N-methoxycarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)

![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)